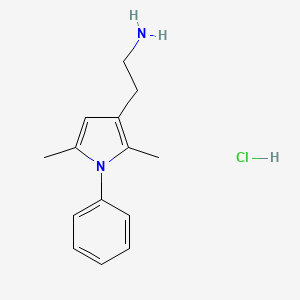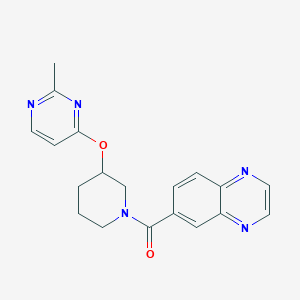
(3-((2-甲基嘧啶-4-基)氧基)哌啶-1-基)(喹喔啉-6-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring and a pyrimidine moiety
科学研究应用
6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
作用机制
Target of Action
Many compounds with similar structures are known to target protein kinases, which play crucial roles in regulating cellular processes .
Mode of Action
These compounds often work by binding to their target proteins and inhibiting their activity. This can lead to changes in cellular signaling pathways .
Biochemical Pathways
The affected pathways would depend on the specific protein targets of the compound. For example, if the compound targets protein kinase B (PKB), it could affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly influence its bioavailability. For instance, some compounds undergo rapid metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, inhibition of protein kinases can affect cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyrimidine moiety through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
相似化合物的比较
Similar Compounds
Pyrimidine derivatives: These compounds share the pyrimidine moiety and may have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and may exhibit similar pharmacological properties.
Quinoxaline derivatives: These compounds share the quinoxaline core and may have similar chemical reactivity.
属性
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-20-7-6-18(23-13)26-15-3-2-10-24(12-15)19(25)14-4-5-16-17(11-14)22-9-8-21-16/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIKBMIZKJLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
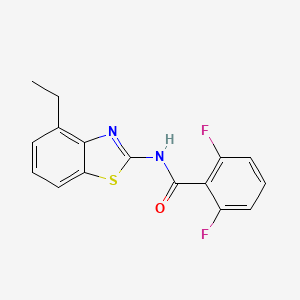
![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)
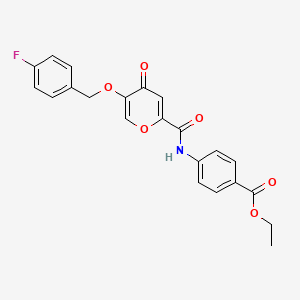
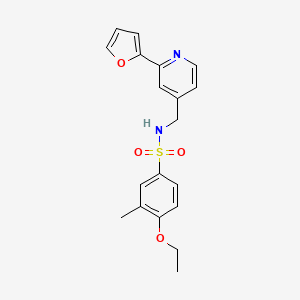

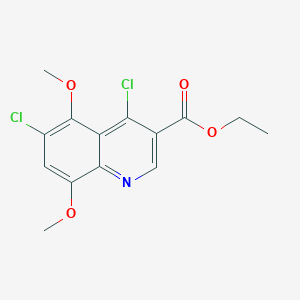
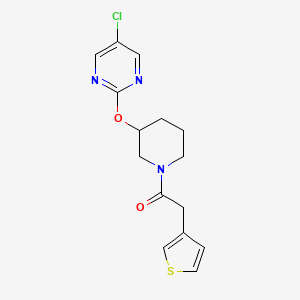
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)
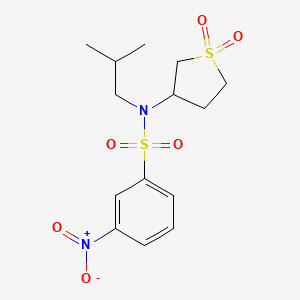
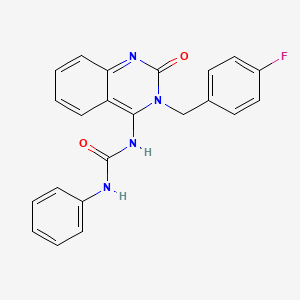
![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)
![(2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID](/img/structure/B2560765.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)
